6-Amino-1,3-dipropyl-5-nitrosouracil
Overview
Description
Synthesis Analysis
The synthesis of 6-amino-1,3-dipropyl-5-nitrosouracil and related compounds typically involves the condensation of urea or N,N'-dimethyl urea, cyanoacetic acid, and acetic anhydride followed by a nitrosation reaction with sodium nitrite. This method has been applied to synthesize various 6-amino-5-nitrosouracils, demonstrating the adaptability of this synthesis route to produce nitrosouracil derivatives with different substitutions (Kumar et al., 2020).
Molecular Structure Analysis
Molecular orbital calculations and X-ray diffraction analyses have been instrumental in understanding the structure and coordination environments of 6-amino-1,3-dipropyl-5-nitrosouracil derivatives. For instance, the copper complex of a derivative, [Cu(ADNU)2(H2O)2], demonstrated an octahedral environment around the metal atom, providing insights into the molecular geometry and electron distribution in such compounds (Salas et al., 1992).
Chemical Reactions and Properties
6-Amino-1,3-dipropyl-5-nitrosouracil undergoes various chemical reactions, including condensation and oxidation-reduction with thiols, leading to a diverse range of products. These reactions are indicative of the compound's reactivity and its potential utility in synthetic chemistry (Youssefyeh, 1975).
Physical Properties Analysis
The physical properties of 6-amino-1,3-dipropyl-5-nitrosouracil derivatives, such as their crystalline nature, solubility in aromatic hydrocarbons, and stability against air and moisture, have been characterized through spectroscopic techniques and X-ray crystallography. These studies have provided a detailed understanding of the compound's stability and solubility profile, which are crucial for its handling and application in various chemical processes (Artem’eva & Petrova, 2022).
Chemical Properties Analysis
The reactivity of 6-amino-1,3-dipropyl-5-nitrosouracil with various metal ions has been explored to form complexes, indicating its potential application in coordination chemistry. The formation of complexes with transition metal ions such as Cu(II) and Co(II) has been characterized, revealing the compound's ability to act as a ligand and participate in the formation of coordination polymers with interesting structural and magnetic properties (Teleb, 2004).
Scientific Research Applications
Organic Synthesis : The compound reacts with thiols to produce condensation and oxidation-reduction products, indicating its potential use in organic synthesis (Youssefyeh, 1975). Additionally, a method for synthesizing 1,2,4-triazine 4-oxides using 6-amino-5-nitrosouracil and semicarbazides has been developed, suggesting further applications in organic synthesis and catalysis (Yavolovskii & Ivanov, 2007).
Antimicrobial Activity : Derivatives of 6-amino-5-nitrosouracil, such as 5-(3-nitrophenyllazo)-6-aminouracil, have shown antimicrobial activity against various bacteria and fungi (Zaki et al., 2018). This suggests potential applications in developing new antimicrobial agents.
Metal Ion Complexation : Studies have indicated that 5-nitroso-6-aminouracil (ANU) and its derivatives exhibit color changes when complexed with metal ions like cobalt, copper, and nickel, indicating their potential use in metal ion complexation (Kumar et al., 2020).
Pharmaceutical Intermediates : The preparation of derivatives like 1,3-dimethyl-4-amino-5-nitrosouracil (VI) is an efficient method for producing intermediates for theophylline and caffeine (Abramova et al., 1978).
Thermal Studies and Crystallography : Thermal studies on metal complexes of 5-nitrosopyrimidine derivatives, including 6-amino-5-nitrosouracil, have been conducted to understand their thermal decomposition processes (Salas-peregrin et al., 1985). Moreover, the crystal structure of its copper(II) complex has been analyzed, revealing details about its molecular structure (Salas et al., 1992).
properties
IUPAC Name |
6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHWJHPBAYITQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409229 | |
Record name | 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,3-dipropyl-5-nitrosouracil | |
CAS RN |
81250-33-1 | |
Record name | 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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